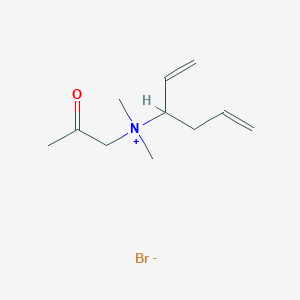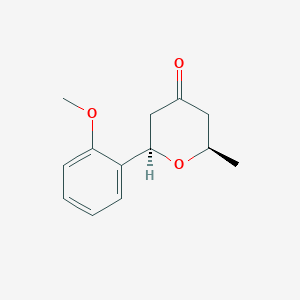
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one is a chiral compound with a unique structure that includes a methoxyphenyl group and a methyloxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one typically involves the use of enantioselective catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry during the formation of the oxanone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxanone ring to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant effects.
2-MeO-N-ethylketamine hydrochloride: An analog of methoxetamine with rapid antidepressant effects.
Uniqueness
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one is unique due to its specific stereochemistry and the presence of both a methoxyphenyl group and a methyloxanone ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88083-99-2 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one |
InChI |
InChI=1S/C13H16O3/c1-9-7-10(14)8-13(16-9)11-5-3-4-6-12(11)15-2/h3-6,9,13H,7-8H2,1-2H3/t9-,13-/m1/s1 |
InChI Key |
PFRANMBTNGBJQI-NOZJJQNGSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](O1)C2=CC=CC=C2OC |
Canonical SMILES |
CC1CC(=O)CC(O1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


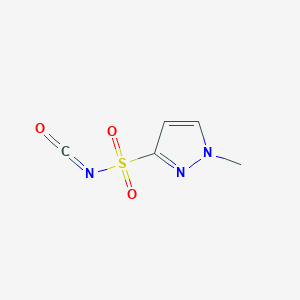
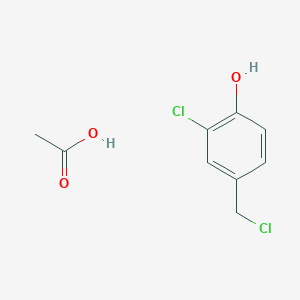
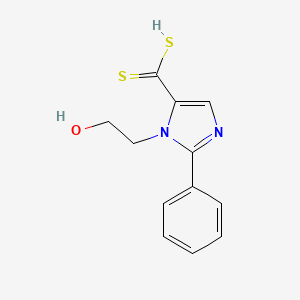
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
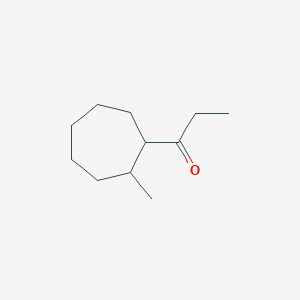
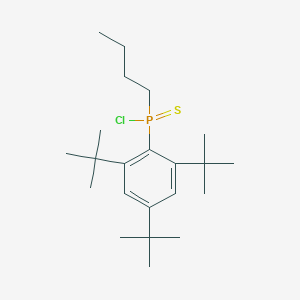
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
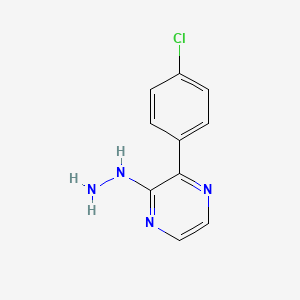
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
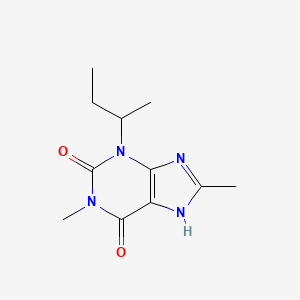
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
